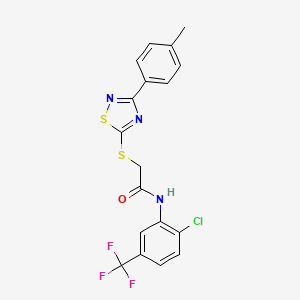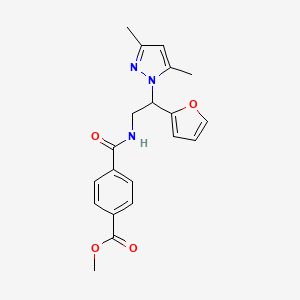![molecular formula C13H13NO3 B2817806 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde CAS No. 905808-59-5](/img/structure/B2817806.png)
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde” is a chemical with the CAS Number: 887679-08-5 . Its IUPAC name is 3-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-methoxybenzaldehyde . The molecular weight of this compound is 245.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity Evaluation
A study explored the use of 3,5-dimethoxy-benzaldehyde as a starting material for synthesizing amorfrutins A and B, highlighting its role in producing compounds with cytotoxic effects against human tumor cell lines compared to non-malignant fibroblasts. This underscores the compound's potential in cancer research and therapy development (Brandes et al., 2020).
Enzyme Catalysed Asymmetric C–C-bond Formation
Benzaldehyde derivatives have been employed in enzyme-catalyzed reactions for asymmetric C–C bond formation. Such studies provide insights into the synthesis of enantiomerically pure compounds, which are crucial for developing pharmaceuticals and fine chemicals (Kühl et al., 2007).
Antifungal and Anticancer Activities
Research into benzaldehyde derivatives has also shown promising antifungal and anticancer activities. For instance, novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol demonstrated significant activity against Candida albicans, indicating potential therapeutic applications (Moorthy et al., 2017).
Synthesis of Fluorinated Analogues
The synthesis of fluorinated benzaldehydes leading to fluoro-substituted stilbenes, mimicking the anticancer properties of combretastatins, showcases the versatility of benzaldehyde derivatives in creating potent anticancer agents with possible enhanced properties due to fluorination (Lawrence et al., 2003).
Heterogeneous Catalysis
Investigations into the condensation of glycerol with benzaldehyde derivatives under heterogeneous catalysis have opened avenues for producing cyclic acetals from renewable resources. This not only highlights the role of these compounds in green chemistry but also their potential in creating sustainable chemicals and materials (Deutsch et al., 2007).
Wirkmechanismus
While the mechanism of action for “3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde” is not explicitly stated, a study on a similar compound, DDT26, showed that it exhibited potent inhibitory effect on BRD4 . It was also found to induce DNA damage .
It should be stored at a temperature between 28 C .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-4-11(6-12)7-15/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSPYJAXOUORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

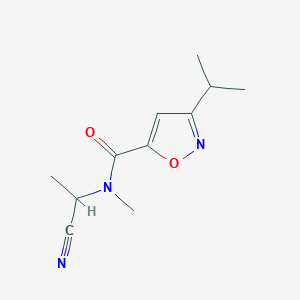

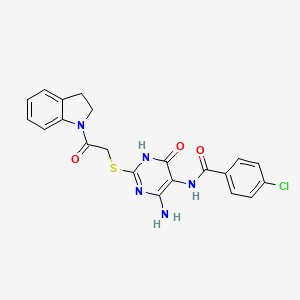
![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)
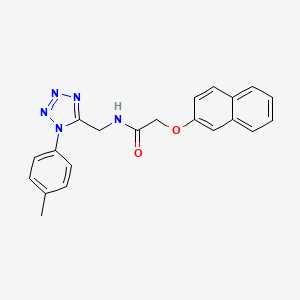
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)
![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

